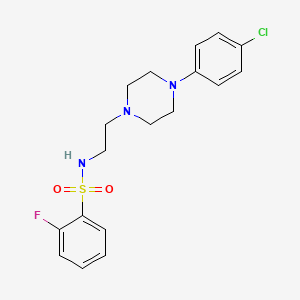

N-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)-2-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide and its derivatives often involves complex chemical processes including the modification of amide bonds, elongation of intermediate alkyl chains, and the preparation of semirigid analogues. These modifications impact the compound's affinity towards certain receptor sites, such as the dopamine D(4) receptor. Structural modifications can lead to a decrease in receptor affinity, highlighting the importance of precise synthetic strategies (Perrone et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various techniques, including X-ray crystallography. These studies reveal that minor alterations in the molecular structure, such as the orientation of the ethene bond or the conformation of the piperazine ring, can significantly affect the compound's interaction with biological targets. For instance, the dihedral angle between certain rings in the molecule can influence its binding affinity and selectivity towards receptors (Zhong et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide derivatives encompass a range of processes including nucleophilic substitution, alkylation, and condensation reactions. These reactions are crucial for the synthesis of the compound and its analogues, which can be tailored for specific biological activities. The reactivity of the compound under different conditions provides insights into its chemical properties and potential applications in drug development (Kiesewetter & Costa, 1993).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their application in medicinal chemistry. Understanding these properties helps in optimizing the compounds for better bioavailability and efficacy. Studies involving single crystal X-ray diffraction provide detailed information on the crystalline structure, which is crucial for understanding the compound's stability and reactivity (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-fluorobenzenesulfonamide, including its reactivity with various biological targets, are central to its potential therapeutic applications. The compound's ability to interact selectively with specific receptors, such as the dopamine D(4) receptor, is influenced by its chemical structure and properties. These interactions are critical for the compound's potential use in treating conditions related to receptor dysregulation (Perrone et al., 1998).

科学研究应用

对映选择性合成

Forrat、Ramón和Yus(2007年)的研究首次展示了与N-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)-2-氟苯磺酰胺化学家族相关的化合物的催化对映选择性合成,将其确定为可用于可卡因滥用治疗的有前途的候选药物。合成涉及多个步骤,其中关键的不对称步骤由手性异萜醇磺酰胺配体催化,展示了其在治疗剂开发中的潜力(Forrat, Ramón, & Yus, 2007)。

腐蚀抑制

Kaya等人(2016年)探讨了哌啶衍生物的腐蚀抑制性能,包括与N-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)-2-氟苯磺酰胺类似的化合物,在铁表面上的作用。通过量子化学计算和分子动力学模拟,该研究提供了关于吸附行为和抑制效率的见解,有助于理解这些化合物在腐蚀保护中的作用(Kaya et al., 2016)。

认知增强

Matsuoka、Yamaguchi和Satoh(1993年)对同一化学家族中的FR121196进行了研究,探讨其潜在的认知增强性能。研究发现,FR121196显著增强了海马切片中的长时程增强,表明通过激活生长抑素能神经元在增强认知功能中的作用(Matsuoka, Yamaguchi, & Satoh, 1993)。

结构研究

Pawlak、Szczesio和Potrzebowski(2021年)对与N-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)-2-氟苯磺酰胺相关的AND-1184化合物及其盐酸盐形式进行了结构研究,展示了其作为治疗痴呆症的活性药物成分(API)的潜力。该研究强调了在药物开发中结构表征的重要性,特别是对于神经退行性疾病(Pawlak, Szczesio, & Potrzebowski, 2021)。

作用机制

Target of Action

The primary targets of this compound are the D4 dopamine receptors . These receptors are G protein-coupled receptors that are prevalent in the brain and play a crucial role in the dopaminergic system, which is involved in various neurological processes such as mood, reward, addiction, and movement.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptors . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptors, potentially altering their function.

Pharmacokinetics

Similar compounds are often soluble in dmso , suggesting that this compound may also have good solubility in this solvent, which could impact its absorption and distribution in the body

属性

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFN3O2S/c19-15-5-7-16(8-6-15)23-13-11-22(12-14-23)10-9-21-26(24,25)18-4-2-1-3-17(18)20/h1-8,21H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPMNKFVJIWGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)

![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)

![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)

![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2488394.png)

![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)

![5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)

![N-(2-methoxy-1-methylethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2488402.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2488403.png)